molecular formula C16H12N4O3S B5884190 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Cat. No. B5884190
M. Wt: 340.4 g/mol
InChI Key: MNTFPGHLMOOBND-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide, also known as BNT, is a chemical compound that has gained popularity in scientific research due to its potential applications in drug discovery and development. BNT is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. It is synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Mechanism of Action

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide inhibits PTPs by binding to the active site of the enzyme, preventing its interaction with substrates. This leads to the inhibition of cellular signaling pathways that are regulated by PTPs, resulting in various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cellular proliferation, migration, and invasion. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis, due to its ability to modulate the immune response.

Advantages and Limitations for Lab Experiments

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has several advantages for laboratory experiments, including its high potency and selectivity for PTPs. It also has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, this compound has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide in scientific research. One potential application is in the development of novel therapeutics for cancer and autoimmune disorders. This compound could also be used as a tool for studying the role of PTPs in cellular signaling pathways. Further research is needed to explore the full potential of this compound in these areas and to address its limitations in laboratory experiments.
Conclusion
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Its ability to selectively inhibit PTPs makes it a valuable tool for studying cellular signaling pathways and for the development of novel therapeutics. Further research is needed to fully explore the potential of this compound and to address its limitations in laboratory experiments.

Synthesis Methods

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide can be synthesized using different methods, including the reaction of 5-benzyl-1,3,4-thiadiazol-2-amine with 3-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 5-benzyl-1,3,4-thiadiazol-2-amine with 3-nitrobenzoyl chloride and triethylamine in dichloromethane. The synthesis of this compound is a crucial step in its application in scientific research.

Scientific Research Applications

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has potential applications in drug discovery and development due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that regulate cellular signaling pathways and are involved in various diseases, including cancer, diabetes, and autoimmune disorders. This compound has been shown to selectively inhibit PTPs, making it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c21-15(12-7-4-8-13(10-12)20(22)23)17-16-19-18-14(24-16)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTFPGHLMOOBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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